

Application Notes and Protocols: Quantifying Changes in Nerve Fiber Density After Cibinetide Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

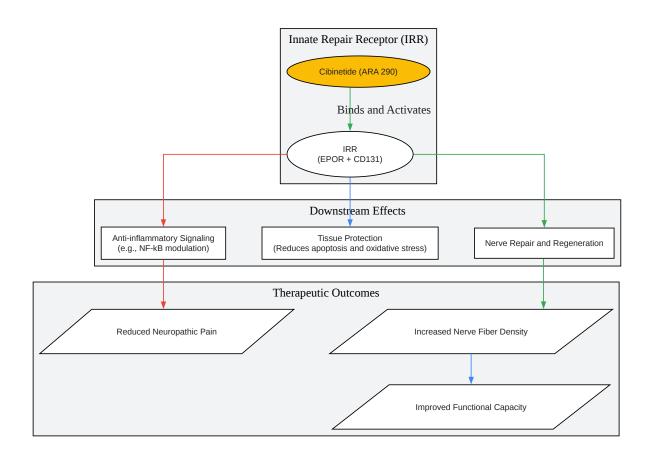
Cibinetide (also known as ARA 290) is an 11-amino acid peptide that selectively activates the innate repair receptor (IRR).[1][2] The IRR is a heterodimer of the erythropoietin (EPO) receptor and the β-common receptor (CD131).[3][4] Activation of this receptor by **Cibinetide** initiates a cascade of anti-inflammatory, tissue-protective, and neuroprotective signals, without stimulating red blood cell production, a known effect of EPO.[2][3][4] Clinical studies have demonstrated that **Cibinetide** treatment can promote the regeneration of small nerve fibers, offering a potential disease-modifying therapy for small fiber neuropathies associated with conditions like sarcoidosis and diabetes.[2][5][6]

These application notes provide a summary of the quantitative effects of **Cibinetide** on nerve fiber density and detailed protocols for the key methodologies used to assess these changes.

Cibinetide Signaling Pathway

Cibinetide exerts its therapeutic effects by binding to and activating the Innate Repair Receptor (IRR). This interaction triggers downstream signaling pathways that collectively reduce inflammation, protect tissues from damage, and promote nerve repair.





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Caption: Cibinetide activates the IRR, leading to therapeutic outcomes.

Quantitative Data on Nerve Fiber Density Changes

The following tables summarize the key quantitative findings from a Phase 2b clinical trial investigating the effects of **Cibinetide** in patients with sarcoidosis-associated small fiber



neuropathy.[7]

Table 1: Change in Corneal Nerve Fiber Area (CNFA) After 28 Days of Treatment

Treatment Group	Placebo-Corrected Mean Change from Baseline (µm²)	95% Confidence Interval	P-value
Cibinetide 1 mg/day	109	-429, 647	0.953
Cibinetide 4 mg/day	697	159, 1236	0.012
Cibinetide 8 mg/day	431	-130, 992	0.840

Data from a 28-day, randomized, placebo-controlled study in 64 subjects.[7]

Table 2: Change in Regenerating Intraepidermal Nerve Fibers (GAP-43+) After 28 Days

Treatment Group	Change in GAP-43+ Fiber Length (µm/mm²)	Comparison to Placebo	P-value
Placebo	-333.5 ± 645 (SEM)	-	-
Cibinetide 4 mg/day	1730.8 ± 658 (SEM)	Increased	0.035

GAP-43 is a marker for regenerating nerve fibers.[8] The 4 mg dose resulted in an approximate 23% increase from baseline.[8][9]

Table 3: Change in Intraepidermal Nerve Fiber Density (IENFD) After 28 Days



Treatment Group	Least Squares (LS) Mean Change from Baseline (fibers/mm)
Placebo	0.75 ± 0.60 (SEM)
Cibinetide 1 mg/day	0.45 ± 0.62 (SEM)
Cibinetide 4 mg/day	0.43 ± 0.64 (SEM)
Cibinetide 8 mg/day	-0.55 ± 0.63 (SEM)

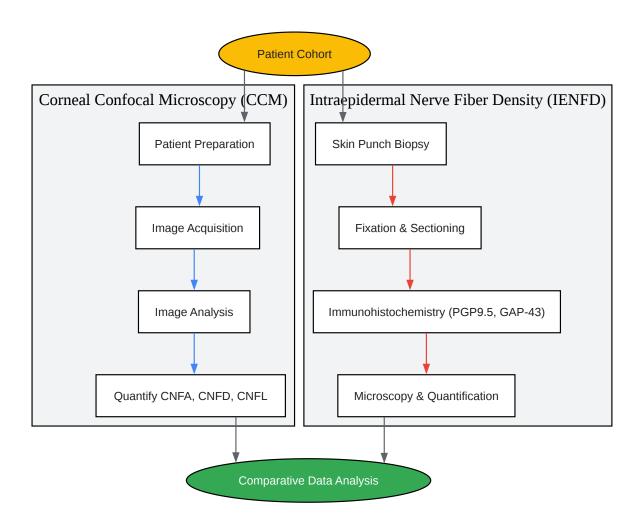
No significant treatment group differences were observed for IENFD changes as determined by MMRM.[5][8]

Experimental Protocols and Workflows

Accurate quantification of nerve fiber density is critical for evaluating the efficacy of neuroregenerative therapies like **Cibinetide**. The two primary methods employed in clinical trials are in vivo corneal confocal microscopy (CCM) and immunohistochemical analysis of skin biopsies.

Experimental Workflow Overview





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Caption: Workflow for quantifying nerve fiber density.

Protocol 1: Quantification of Corneal Nerve Fibers by In Vivo Corneal Confocal Microscopy (CCM)

Objective: To non-invasively visualize and quantify the sub-basal nerve plexus of the cornea to assess changes in nerve fiber density and morphology.

Materials:



- In Vivo Confocal Microscope (e.g., Heidelberg Retinal Tomograph with Rostock Cornea Module)[10]
- Sterile, single-use contact caps
- Topical anesthetic eye drops (e.g., 0.5% proparacaine hydrochloride)
- Comfort gel (e.g., Viscotears®)
- Image analysis software (e.g., ACCMetrics, CCMetrics)[10][11]

Procedure:

- Patient Preparation:
 - Explain the procedure to the subject and obtain informed consent.
 - Administer one drop of topical anesthetic to the eye being imaged.
 - Position the patient comfortably at the CCM, ensuring their head is stable in the chin and forehead rest.
- Image Acquisition:
 - Apply a drop of comfort gel to the tip of the sterile contact cap.
 - Gently bring the objective, covered by the cap, into contact with the central cornea.
 - Focus through the superficial epithelial layers to visualize the sub-basal nerve plexus, located between the basal epithelium and Bowman's layer.
 - Acquire a series of high-quality, non-overlapping digital images from the central cornea. A standard protocol involves capturing 5-8 images per eye.[12]
 - Ensure images are clear, well-focused, and free of artifacts (e.g., pressure lines, debris).
- Image Analysis and Quantification:
 - Transfer the acquired images to a computer with specialized analysis software.



- Use automated or manual tracing tools within the software to analyze the nerve fibers in each image.[11][13]
- The software will calculate key metrics for each image, including:
 - Corneal Nerve Fiber Density (CNFD): The number of major nerves per square millimeter (fibers/mm²).[10][11]
 - Corneal Nerve Branch Density (CNBD): The number of primary branches emanating from the major nerve trunks (branches/mm²).[11]
 - Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches in millimeters per square millimeter (mm/mm²).[10][11]
 - Corneal Nerve Fiber Area (CNFA): The total area occupied by nerve fibers in square micrometers (µm²).[5][10]
- Calculate the average value for each metric across all images from a single eye to obtain a representative value for the subject.

Protocol 2: Quantification of Intraepidermal Nerve Fibers (IENFD) from Skin Biopsy

Objective: To quantify the density of small nerve fibers within the epidermis from a skin punch biopsy.

Materials:

- 3-mm punch biopsy tool[14]
- Local anesthetic (e.g., 1% lidocaine)
- Sterile surgical supplies (gloves, drapes, antiseptic solution)
- Fixative (e.g., Zamboni fixative or 4% paraformaldehyde)
- Cryostat or microtome



- Microscope slides
- Primary antibodies:
 - Anti-Protein Gene Product 9.5 (PGP9.5), a pan-axonal marker[14][15]
 - Anti-Growth Associated Protein 43 (GAP-43), a marker for regenerating nerve fibers[8]
- Secondary antibodies and detection reagents (e.g., horseradish peroxidase-conjugated secondary antibody and DAB substrate)
- Bright-field microscope with a high-magnification objective
- Image analysis software (optional)

Procedure:

- Skin Biopsy Collection:
 - Select a standardized biopsy site. For distal symmetric neuropathies, a common site is the distal leg, approximately 10 cm above the lateral malleolus.[16]
 - Prepare the site using a sterile technique and administer local anesthetic.
 - Obtain a 3-mm punch biopsy, ensuring it includes the full thickness of the epidermis and dermis.[14]
 - Immediately immerse the tissue in the appropriate fixative.
- Tissue Processing and Sectioning:
 - After fixation (typically 24 hours), cryoprotect the tissue (e.g., in sucrose solutions).
 - Embed the tissue in a cutting medium (e.g., OCT compound) and freeze.
 - Cut 50-µm thick sections using a cryostat.
 - Mount the sections on coated microscope slides.



- Immunohistochemistry (IHC):
 - Wash the sections to remove the embedding medium.
 - Perform antigen retrieval if necessary.
 - Block non-specific binding sites using a blocking solution (e.g., normal serum).
 - Incubate the sections with the primary antibody (e.g., rabbit anti-PGP9.5) overnight at 4°C.
 For assessing regeneration, parallel sections can be stained with anti-GAP-43.
 - Wash the sections and incubate with the appropriate biotinylated secondary antibody.
 - Apply an avidin-biotin-enzyme complex (e.g., ABC reagent).
 - Develop the signal using a chromogen substrate (e.g., DAB), which will produce a colored precipitate at the location of the antibody binding.
 - Counterstain the sections lightly (e.g., with hematoxylin) to visualize tissue morphology.
 - Dehydrate, clear, and coverslip the slides.
- Quantification and Analysis:
 - Examine the stained sections under a bright-field microscope.
 - Identify and count all individual nerve fibers that cross the dermal-epidermal junction.
 - Measure the length of the epidermis in the section.
 - Calculate the IENFD by dividing the total number of fibers by the length of the epidermis (expressed as fibers/mm).[14]
 - For GAP-43 stained sections, quantify the total length of labeled fibers within the epidermis per area (μm/mm²).
 - Analysis should be performed by at least two blinded observers to ensure reproducibility.
 [17]



 Compare the resulting density to established age- and sex-matched normative values to determine if there is a reduction.[15]

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